Cas no 1649954-01-7 (3-(4-iodophenyl)oxetan-3-ol)

3-(4-iodophenyl)oxetan-3-ol 化学的及び物理的性質
名前と識別子
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- 3-Oxetanol, 3-(4-iodophenyl)-
- 3-(4-iodophenyl)oxetan-3-ol
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- インチ: 1S/C9H9IO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2
- InChIKey: RSOYSSWJZDUHOP-UHFFFAOYSA-N
- ほほえんだ: O1CC(C2=CC=C(I)C=C2)(O)C1
3-(4-iodophenyl)oxetan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-250MG |
3-(4-iodophenyl)oxetan-3-ol |
1649954-01-7 | 95% | 250MG |
¥ 1,452.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-10G |
3-(4-iodophenyl)oxetan-3-ol |
1649954-01-7 | 95% | 10g |
¥ 18,150.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-5G |
3-(4-iodophenyl)oxetan-3-ol |
1649954-01-7 | 95% | 5g |
¥ 10,890.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-500MG |
3-(4-iodophenyl)oxetan-3-ol |
1649954-01-7 | 95% | 500MG |
¥ 2,422.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-100MG |
3-(4-iodophenyl)oxetan-3-ol |
1649954-01-7 | 95% | 100MG |
¥ 910.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-1G |
3-(4-iodophenyl)oxetan-3-ol |
1649954-01-7 | 95% | 1g |
¥ 3,630.00 | 2023-04-14 |
3-(4-iodophenyl)oxetan-3-ol 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
3-(4-iodophenyl)oxetan-3-olに関する追加情報
Recent Advances in the Application of 3-(4-iodophenyl)oxetan-3-ol (CAS: 1649954-01-7) in Chemical Biology and Drug Discovery
The compound 3-(4-iodophenyl)oxetan-3-ol (CAS: 1649954-01-7) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This oxetane-containing molecule has attracted significant attention due to its unique physicochemical properties and potential applications in drug discovery. Recent studies have demonstrated its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the development of targeted therapies and imaging agents.
Structural analyses reveal that the oxetane ring in 3-(4-iodophenyl)oxetan-3-ol confers enhanced metabolic stability compared to traditional phenyl-based compounds, while maintaining favorable solubility profiles. The iodine substituent at the para position provides an excellent handle for further derivatization through various cross-coupling reactions, making this compound particularly valuable for structure-activity relationship (SAR) studies. Recent work published in the Journal of Medicinal Chemistry (2023) highlights its use in developing novel kinase inhibitors with improved selectivity profiles.
In the context of radiopharmaceutical development, 3-(4-iodophenyl)oxetan-3-ol has shown particular promise. The iodine atom can be readily replaced with radioactive isotopes (e.g., 123I, 125I, or 131I) for diagnostic or therapeutic applications. A 2024 study in Nuclear Medicine and Biology demonstrated successful incorporation of this scaffold into PET tracers targeting neurodegenerative disease markers, showing improved blood-brain barrier penetration compared to previous generations of imaging agents.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to 3-(4-iodophenyl)oxetan-3-ol and its derivatives. A 2023 publication in Organic Process Research & Development described a scalable, high-yield synthesis that addresses previous challenges in oxetane formation. This methodological improvement has significantly increased the accessibility of this compound for broader research applications.
The unique three-dimensional structure of 3-(4-iodophenyl)oxetan-3-ol has also been exploited in fragment-based drug discovery. Its relatively rigid conformation and ability to form specific hydrogen bonds make it an excellent fragment for targeting challenging protein surfaces. Recent work published in ACS Chemical Biology (2024) utilized this compound as a starting point for developing inhibitors of protein-protein interactions, demonstrating its versatility beyond traditional small-molecule targets.
Looking forward, the application of 3-(4-iodophenyl)oxetan-3-ol appears particularly promising in the development of covalent inhibitors. The oxetane ring can serve as a latent electrophile that is activated in specific biological contexts, potentially enabling the development of targeted covalent drugs with reduced off-target effects. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting its growing importance in drug discovery.
In conclusion, 3-(4-iodophenyl)oxetan-3-ol (CAS: 1649954-01-7) represents a valuable chemical tool with diverse applications in medicinal chemistry and chemical biology. Its unique structural features, combined with recent synthetic advances, position it as an important scaffold for future drug discovery efforts. Continued research into its applications and further optimization of its properties will likely yield additional breakthroughs in targeted therapy development and molecular imaging.
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